![molecular formula C15H19BrClNO3 B2612231 Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate CAS No. 1427501-87-8](/img/structure/B2612231.png)
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H19BrClNO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.68 . It is a colorless to yellow sticky oil to semi-solid at room temperature .Scientific Research Applications
Crystallography and Structural Analysis
The compound can be used in crystallography and structural analysis . The crystal structure of similar compounds has been studied, which provides valuable information about their molecular structure and arrangement .
Asymmetric Catalysis
The compound may play an important role in asymmetric catalysis . Planar chiral ligands, like [2.2]paracyclophane derivatives, are widely used in asymmetric catalysis due to their unique skeleton structure and easy construction of a planar chiral environment for better stereoscopic control .
3. Synthesis of Biologically Active Natural Products The compound could potentially be used as a precursor in the synthesis of biologically active natural products . For example, similar compounds have been synthesized from commercially available materials and used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Anticancer Research
Indole derivatives, which could potentially be synthesized from this compound, have been found to possess anticancer activities . This makes the compound a potential candidate for anticancer research.
Anti-inflammatory Research
Indole derivatives also exhibit anti-inflammatory properties . Therefore, the compound could potentially be used in anti-inflammatory research.
Atom Transfer Radical Polymerisation (ATRP)
Although not directly related to the compound , similar compounds like tert-Butyl α-bromoisobutyrate have been used as initiators in the atom transfer radical polymerisation (ATRP) of certain methacrylates . This suggests that the compound could potentially have applications in polymer chemistry.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-chlorophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)11-5-4-10(16)8-12(11)17/h4-5,8,13H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHIZVJTGUMGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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